3-(but-3-en-1-yl)piperidine hydrochloride
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Overview
Description
3-(but-3-en-1-yl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class of organic compounds. It has a chemical formula of C10H18ClN and a molecular weight of 187.71 g/mol. This compound is commonly used in scientific research due to its potential biological activities and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(but-3-en-1-yl)piperidine hydrochloride typically involves the reaction of 3-butenylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(but-3-en-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed:
Scientific Research Applications
3-(but-3-en-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 3-(but-3-en-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(but-3-en-1-yl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidine hydrochloride: The hydrochloride salt form of piperidine.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Biological Activity
3-(but-3-en-1-yl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine and its derivatives are known for a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
This structure consists of a piperidine ring with a butenyl side chain, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating piperidine derivatives, several compounds displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
3-(but-3-en-1-yl)piperidine | Salmonella typhi | Moderate |
Bacillus subtilis | Strong | |
Other Piperidine Derivatives | Various | Moderate to Strong |
Enzyme Inhibition
Piperidine derivatives have also been studied for their ability to inhibit key enzymes. Notably, acetylcholinesterase (AChE) and urease are two significant targets. A study demonstrated that certain piperidine compounds exhibited strong inhibitory effects on urease, which is implicated in various medical conditions such as peptic ulcers and kidney stones . The IC50 values for these inhibitors ranged from 1.13 µM to 6.28 µM, indicating potent activity compared to standard drugs .
Table 2: Enzyme Inhibition Potency of Piperidine Derivatives
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
3-(but-3-en-1-yl)piperidine | Urease | 2.14 |
Other Piperidine Derivatives | AChE | Varies (up to 21.25) |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets through various mechanisms:
- Binding Affinity : Similar piperidine derivatives have shown strong binding interactions with serum albumin, which is crucial for drug distribution in the body .
- Inhibition of Neurotransmitter Breakdown : By inhibiting AChE, these compounds can prolong the action of acetylcholine at synapses, which may be beneficial in treating neurodegenerative diseases .
- Antimicrobial Mechanisms : The disruption of bacterial cell walls or inhibition of essential metabolic pathways may explain the antimicrobial properties observed in studies .
Case Studies
Several studies have explored the biological activities of piperidine derivatives:
- Antibacterial Study : A series of synthesized piperidine compounds were tested against multiple bacterial strains, revealing that those containing the butenyl group exhibited enhanced antibacterial properties compared to their saturated counterparts .
- Enzyme Inhibition Research : Another study focused on the synthesis and evaluation of piperidine derivatives as urease inhibitors, where compounds showed promising results that could lead to new treatments for related diseases .
Properties
IUPAC Name |
3-but-3-enylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h2,9-10H,1,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOSQBUYVJFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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